molecular formula C13H11BrClNO2S B7497616 3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide

Cat. No.: B7497616
M. Wt: 360.65 g/mol
InChI Key: MNSLQNQQMAWPJW-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. Sulfonamides are known for their antibacterial properties, and derivatives like this compound are being explored for their broader biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide typically involves the amidation reaction. This process can be carried out by reacting 3-bromobenzenesulfonyl chloride with 3-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of amines.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-bromo-N-(4-chlorophenyl)benzenesulfonamide
  • 3-bromo-N-(3-methylphenyl)benzenesulfonamide

Uniqueness

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its biological activity and chemical reactivity. The specific substitution pattern on the phenyl ring also contributes to its distinct properties compared to other sulfonamide derivatives .

Properties

IUPAC Name

3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c14-11-4-2-6-13(8-11)19(17,18)16-9-10-3-1-5-12(15)7-10/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSLQNQQMAWPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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